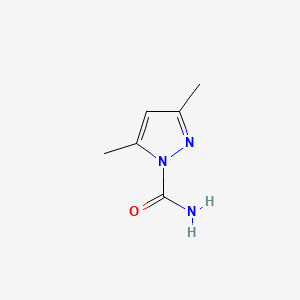
Lanthanum iodide
Overview
Description
Lanthanum iodide is an inorganic compound composed of lanthanum and iodine, with the chemical formula LaI₃. It is known for its high solubility in water and deliquescent nature, meaning it can absorb moisture from the air. This compound is primarily used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Lanthanum iodide is an inorganic compound that primarily targets the formation of photoluminescent complexes when it reacts with certain organic compounds . It is also used as a starting material for amide and cyclopentadienyl complexes of lanthanum .
Mode of Action
This compound interacts with its targets by forming chemical bonds. For instance, anhydrous this compound reacts with tetrahydrofuran to form a photoluminescent complex, with an average Lanthanum-Iodine bond length of 3.16 Å .
Biochemical Pathways
It is known that this compound can react with lanthanum metal under an argon atmosphere to form the mixed-valence compound la2i5 . This suggests that this compound may participate in redox reactions.
Pharmacokinetics
It is known that this compound is very soluble in water and is deliquescent . This suggests that it could be rapidly absorbed and distributed in an aqueous environment.
Result of Action
The primary result of this compound’s action is the formation of photoluminescent complexes when it reacts with certain organic compounds . These complexes can emit light when excited, making them useful in various applications, including lighting and display technologies.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical species. For instance, the reaction of this compound with lanthanum metal to form La2I5 occurs at a temperature of 1225 K under an argon atmosphere . Furthermore, the solubility and deliquescence of this compound suggest that its action may be influenced by the presence of water .
Biochemical Analysis
Biochemical Properties
Lanthanum iodide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves its ability to form complexes with tetrahydrofuran, resulting in a photoluminescent complex, LaI₃(THF)₄. This complex can serve as a starting material for the synthesis of amide and cyclopentadienyl complexes of lanthanum . Additionally, this compound can interact with various enzymes and proteins, potentially influencing their activity and stability. The nature of these interactions is often characterized by the formation of coordination complexes, which can alter the conformation and function of the biomolecules involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate calcium signaling pathways by acting as a calcium channel blocker. This can lead to changes in intracellular calcium levels, which in turn affect various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. Additionally, this compound may influence cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its ability to block calcium channels can inhibit the influx of calcium ions into cells, thereby affecting calcium-dependent processes. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known to be deliquescent, meaning it can absorb moisture from the air and dissolve in it. This property can affect its stability and the consistency of its effects in experimental setups. Long-term studies have shown that this compound can have sustained effects on cellular function, although its stability may decrease over time, leading to potential degradation products that could influence experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of calcium signaling and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and potential toxicity to organs such as the kidneys and liver. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with calcium-dependent enzymes can influence pathways such as glycolysis and the citric acid cycle. By modulating the activity of these enzymes, this compound can alter the overall metabolic state of cells, affecting energy production and biosynthetic processes. Additionally, this compound may impact the levels of specific metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through calcium channels and other transport mechanisms, leading to its accumulation in specific cellular compartments. Once inside the cell, this compound can interact with various biomolecules, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with calcium-dependent enzymes and proteins. This subcellular localization is important for understanding the precise mechanisms by which this compound exerts its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum iodide can be synthesized through several methods:
- Lanthanum metal reacts with mercury(II) iodide to form this compound and mercury:
Reaction with Mercury(II) Iodide: 2La+3HgI2→2LaI3+3Hg
Lanthanum metal can also react directly with iodine to produce this compound:Direct Reaction with Iodine: 2La+3I2→2LaI3
Lanthanum oxide can be dissolved in hydroiodic acid to form this compound, although this method may lead to hydrolysis and the formation of polymeric hydroxy species:Dissolution in Hydroiodic Acid: La2O3+6HI→2LaI3+3H2O
Industrial Production Methods: Industrial production of this compound typically involves the direct reaction of lanthanum metal with iodine due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the product.
Types of Reactions:
- this compound can be reduced by metallic sodium to form lanthanum monoiodide:
Reduction: LaI3+2Na→LaI+2NaI
this compound reacts with tetrahydrofuran to form a photoluminescent complex:Formation of Complexes: LaI3+4THF→LaI3(THF)4
Common Reagents and Conditions:
Reducing Agents: Metallic sodium is commonly used as a reducing agent.
Solvents: Tetrahydrofuran is used to form complexes with this compound.
Major Products:
Lanthanum Monoiodide: Formed through reduction.
Photoluminescent Complexes: Formed through reactions with organic solvents like tetrahydrofuran.
Scientific Research Applications
Lanthanum iodide has several applications in scientific research:
Optical Applications: this compound is used in the development of lanthanide-doped materials for optical applications, including light-emitting diodes, display devices, and optical temperature sensors.
Nanotechnology: this compound encapsulated within single-walled carbon nanotubes has been studied for its unique crystallization properties.
Biomedical Applications: this compound is explored for its potential in biomedical imaging and theranostics.
Comparison with Similar Compounds
Lanthanum iodide is unique among lanthanide iodides due to its specific properties and applications. Similar compounds include:
- Cerium(II) Iodide (CeI₂)
- Praseodymium(II) Iodide (PrI₂)
- Gadolinium(II) Iodide (GdI₂)
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound’s high solubility and deliquescent nature make it particularly useful in optical and biomedical applications .
Properties
IUPAC Name |
triiodolanthanum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.La/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKBXWMMXCGRBA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[La](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LaI3, I3La | |
| Record name | lanthanum(III) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065640 | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6189 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13813-22-4 | |
| Record name | Lanthanum iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lanthanum iodide (LaI3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lanthanum triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















